molecular formula C7H6Cl2N2O2 B12972878 Methyl 5-amino-2,6-dichloronicotinate

Methyl 5-amino-2,6-dichloronicotinate

Cat. No.: B12972878
M. Wt: 221.04 g/mol
InChI Key: PYJPCCLYEQIMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2,6-dichloronicotinate is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and an amino group on the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2,6-dichloronicotinate is typically synthesized through the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction is monitored closely to maintain the desired temperature and pressure conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted nicotinates depending on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or amines.

Scientific Research Applications

Methyl 5-amino-2,6-dichloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichloronicotinate
  • Methyl 2,6-dichloropyridine-3-carboxylate
  • Methyl 5,6-dichloronicotinate

Uniqueness

Methyl 5-amino-2,6-dichloronicotinate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 5-amino-2,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,10H2,1H3

InChI Key

PYJPCCLYEQIMKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Cl)N

Origin of Product

United States

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